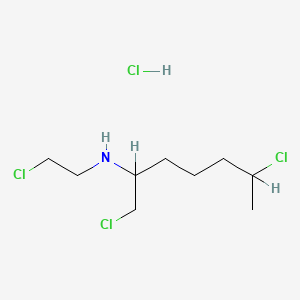
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is a chemical compound with the molecular formula C8H16Cl3N It is a derivative of heptanamine and is characterized by the presence of multiple chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride typically involves the chlorination of heptanamine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves multiple steps, including the protection of amine groups, chlorination, and subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
The major products formed from these reactions include various substituted heptanamines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA, proteins, and other biomolecules, resulting in the disruption of cellular processes. This alkylation can lead to the activation of DNA damage response pathways, apoptosis, and inhibition of cell division.
相似化合物的比较
Similar Compounds
Bendamustine: A nitrogen mustard derivative with similar alkylating properties.
Chlorambucil: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer treatment.
Uniqueness
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is unique due to its specific structure, which allows for multiple sites of alkylation. This property makes it a valuable tool in research for studying the effects of multi-site alkylation on biological systems.
属性
CAS 编号 |
64398-28-3 |
|---|---|
分子式 |
C9H19Cl4N |
分子量 |
283.1 g/mol |
IUPAC 名称 |
1,6-dichloro-N-(2-chloroethyl)heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H18Cl3N.ClH/c1-8(12)3-2-4-9(7-11)13-6-5-10;/h8-9,13H,2-7H2,1H3;1H |
InChI 键 |
AFYBELWIDOZGLP-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(CCl)NCCCl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



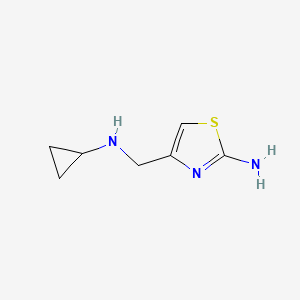
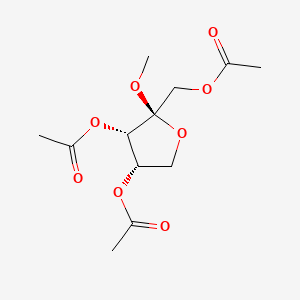
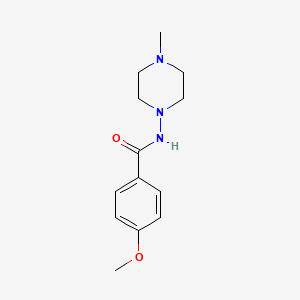
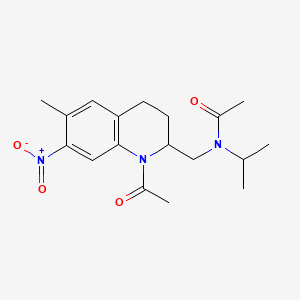
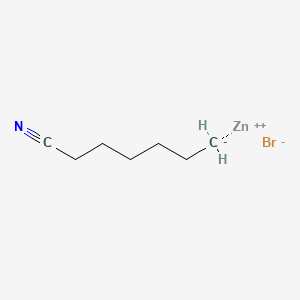
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

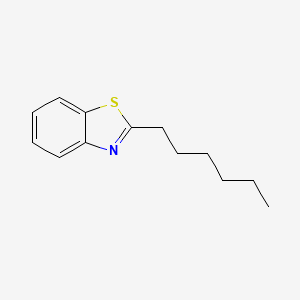


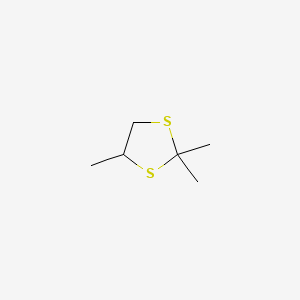
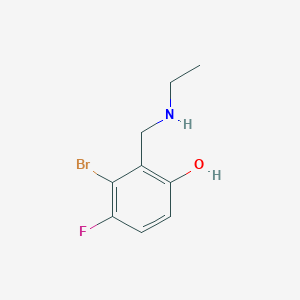
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
